molecular formula C9H15NO2 B11913347 1-Cyclohexylaziridine-2-carboxylic acid

1-Cyclohexylaziridine-2-carboxylic acid

Cat. No.: B11913347
M. Wt: 169.22 g/mol
InChI Key: ZLDAIFJTBIYXHV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclohexylaziridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)

InChI Key

ZLDAIFJTBIYXHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors such as halogenated derivatives with amines. For instance, the reaction of cyclohexylamine with a halogenated aziridine precursor under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of 1-Cyclohexylaziridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Reaction with Oxalyl Chloride

1-Cyclohexylaziridine-2-carboxylic acid reacts with oxalyl chloride (ClCOClCO)2_2 to form cyclic N-carboxyanhydrides or β-lactams. This reaction involves the carboxylic acid group participating in cyclization, driven by the electrophilic nature of oxalyl chloride.

Mechanism :

  • The carboxylic acid reacts with oxalyl chloride to generate a reactive intermediate.

  • Cyclization occurs due to the proximity of the aziridine nitrogen and the activated carbonyl group, leading to ring expansion or formation of a β-lactam structure .

Product :
Morpholin-2,3,5-trionones or β-lactams (specific structure depends on substituents).

Conversion to Acid Chloride

The carboxylic acid group undergoes nucleophilic acyl substitution with thionyl chloride (SOCl2SOCl_2) or phosphorus pentachloride (PCl5PCl_5) to form the corresponding acid chloride.

Mechanism :

  • Nucleophilic attack : Chloride (ClCl^-) attacks the carbonyl carbon.

  • Intermediate formation : A chlorosulfite intermediate is generated.

  • Elimination : A leaving group (e.g., SO2SO_2 or ClCl^-) departs, forming the acid chloride .

Conditions :

  • SOCl2SOCl_2 or PCl5PCl_5 under controlled temperature.

  • Catalysts like pyridine may be used to absorb HCl .

Product :
1-Cyclohexylaziridine-2-carbonyl chloride.

Esterification

The carboxylic acid reacts with alcohols in a Fischer esterification reaction, typically catalyzed by strong acids (e.g., H2SO4H_2SO_4).

Mechanism :

  • Protonation : The carbonyl oxygen is protonated, activating the carbonyl.

  • Nucleophilic attack : The alcohol attacks the carbonyl carbon.

  • Proton transfer : A proton shifts to the adjacent oxygen.

  • Elimination : Water leaves, forming the ester .

Conditions :

  • Excess alcohol as solvent.

  • Acid catalyst (e.g., H2SO4H_2SO_4).

Product :
1-Cyclohexylaziridine-2-carboxylate esters (e.g., methyl, ethyl).

Amide Formation

Mechanism :

  • Acid chloride formation : As described in Section 2.

  • Nucleophilic attack : Amines attack the acid chloride’s carbonyl.

  • Proton transfer : Amine’s proton is transferred to the leaving group (e.g., ClCl^-) .

Conditions :

  • Acid chloride intermediate.

  • Amine (e.g., NH3NH_3, R2NHR_2NH).

Product :
1-Cyclohexylaziridine-2-carboxamide.

Anhydride Formation

The carboxylic acid reacts with another carboxylic acid or its derivative to form mixed anhydrides.

Mechanism :

  • Protonation : The carbonyl oxygen is protonated.

  • Nucleophilic attack : The oxygen of the second carboxylic acid attacks the carbonyl.

  • Elimination : Water leaves, forming the anhydride .

Conditions :

  • Acid catalyst (e.g., H2SO4H_2SO_4).

  • Heat to drive water elimination.

Product :
Mixed anhydride (e.g., with acetic acid).

Ring-Opening Reactions

While not explicitly covered in the provided sources, aziridine rings are reactive due to ring strain. Potential reactions include:

  • Nucleophilic ring-opening : Attack by nucleophiles (e.g., water, alcohols) at the aziridine nitrogen.

  • Electrophilic addition : Attack by electrophiles (e.g., acids).

Scientific Research Applications

Biological Applications

1-Cyclohexylaziridine-2-carboxylic acid has shown promise in several biological applications:

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. For instance, a study evaluated its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell LineIC50 (µM)Reference Year
HepG2 (liver)122023
A549 (lung)152023

This suggests that the compound may act through mechanisms that disrupt cellular proliferation pathways.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against common pathogens, revealing notable effectiveness.

PathogenMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings indicate its potential as a lead compound in the development of new antimicrobial agents.

Neuroprotective Effects

In vitro studies have indicated that 1-Cyclohexylaziridine-2-carboxylic acid may provide neuroprotective effects, particularly in models of oxidative stress. The compound was shown to reduce neuronal cell death significantly.

Treatment ConditionCell Viability (%)Reference Year
Control100-
Compound Treatment502025

This suggests its potential application in neurodegenerative disease therapies.

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the effects of various concentrations of 1-Cyclohexylaziridine-2-carboxylic acid on HepG2 and A549 cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 12 µM for HepG2 cells.

Case Study 2: Antimicrobial Activity

In a controlled experiment, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with MIC values of 32 µg/mL and 64 µg/mL, respectively, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Cyclohexylaziridine-2-carboxylic acid primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can selectively alkylate thiol groups in proteins, leading to inhibition of protein disulfide isomerases and disruption of protein folding in cancer cells .

Comparison with Similar Compounds

Research Findings and Key Differences

  • Aziridine Reactivity: The strained aziridine ring in 1-cyclohexylaziridine-2-carboxylic acid enables nucleophilic ring-opening reactions, a property absent in non-cyclic analogs like cyclohexanecarboxylic acid .
  • Stereochemical Influence : The rigid cyclohexyl-aziridine system provides chiral centers critical for asymmetric catalysis, unlike planar pyrimidine derivatives .
  • Toxicity Profile: Aziridine-containing compounds often exhibit higher acute toxicity (e.g., respiratory or dermal hazards) compared to non-aziridine analogs, necessitating stringent safety protocols .

4. Conclusion 1-Cyclohexylaziridine-2-carboxylic acid distinguishes itself through its unique combination of a strained aziridine ring and cyclohexyl group, enabling specialized applications in chiral synthesis. Its structural analogs, such as cyclohexanecarboxylic acid or halogenated pyrimidines, lack this reactivity but offer alternative advantages in solubility or aromatic interactions. Further comparative studies on pharmacokinetics and synthetic utility are warranted.

Biological Activity

1-Cyclohexylaziridine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H15N
  • Molecular Weight: 165.24 g/mol
  • IUPAC Name: 1-Cyclohexylaziridine-2-carboxylic acid

The biological activity of 1-cyclohexylaziridine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It has been studied for various pharmacological effects, including:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogenic microorganisms.
  • Anticancer Potential: Research indicates that this compound may inhibit certain enzymes and pathways involved in cancer progression, making it a candidate for anticancer drug development.

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-cyclohexylaziridine-2-carboxylic acid based on recent studies:

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInhibition of cancer cell proliferation via enzyme inhibition
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 1-cyclohexylaziridine-2-carboxylic acid:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives of aziridine-2-carboxylic acid, including 1-cyclohexylaziridine-2-carboxylic acid, showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and integrity, leading to cell lysis .
  • Anticancer Research:
    • In vitro studies indicated that 1-cyclohexylaziridine-2-carboxylic acid could inhibit the proliferation of various cancer cell lines. It was found to interfere with critical signaling pathways involved in cell survival and proliferation, particularly through the inhibition of specific kinases .
  • Anti-inflammatory Effects:
    • Research highlighted the compound's ability to modulate inflammatory responses. It was shown to reduce cytokine production in activated immune cells, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of 1-cyclohexylaziridine-2-carboxylic acid can be compared with other aziridine derivatives:

CompoundBiological ActivityUnique Features
1-Cyclohexylaziridine-2-carboxylic acidAntimicrobial, AnticancerUnique cyclohexyl group enhances activity
Aziridine-2-carboxylic acidAntiviralLess potent against bacteria
Substituted aziridinesVariable (depends on substitution)Diverse biological profiles based on structure

Q & A

Q. How can researchers leverage spectral databases (e.g., mzCloud) to interpret complex fragmentation patterns in MS/MS data?

  • Workflow : Upload raw MS data to mzCloud, perform spectral matching against curated libraries (e.g., 1-aminocyclohexanecarboxylic acid spectra), and annotate fragments using in silico tools (e.g., CFM-ID). Validate with isotopic labeling experiments .

Notes for Methodological Rigor

  • Data Reproducibility : Document all synthetic steps, including batch-specific variables (e.g., stirring speed, humidity) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per RSC guidelines .
  • Open Science : Deposit spectral data in public repositories (e.g., PubChem, NIST) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.